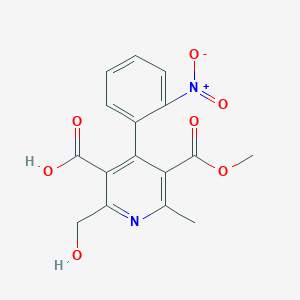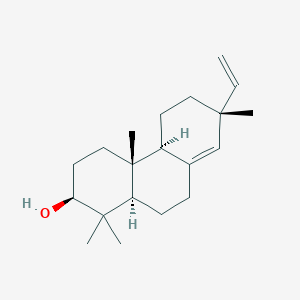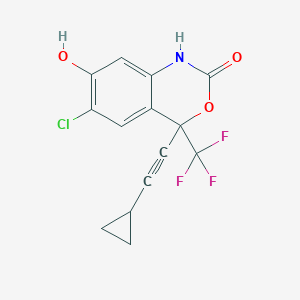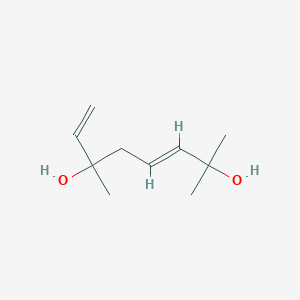
2-氨基-6-甲氧基嘌呤
描述
6-O-methylguanine is a methylguanine in which the methyl group is positioned on the oxygen at position 6. Formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine, it base-pairs to thymine rather than cytidine, causing a G:C to A:T transition in DNA. It has a role as a mutagen.
科学研究应用
癌症研究:T 细胞恶性肿瘤
2-氨基-6-甲氧基嘌呤阿拉伯糖苷作为一种针对 T 细胞恶性肿瘤的药物已展现出前景。 它是一种水溶性前药,可通过腺苷脱氨酶转化为 ara-G,对 T 细胞系和新鲜分离的人类 T 淋巴细胞的生长有效 . 该化合物已在体内进行测试,以评估其对免疫缺陷小鼠中人 T 细胞肿瘤的疗效,目前正在进行临床试验 .
抗病毒疗法:抗 HIV 药物
该化合物的衍生物已被用于合成抗病毒药物,特别是针对 HIV。 例如,2',3'-二脱氧肌苷,一种抗 HIV 药物,可以通过使用涉及嘌呤化合物脱氨的生物催化剂获得 .
生物催化:嘌呤脱氨
氧化芽孢杆菌,一种革兰氏阳性细菌,利用可以作用于嘌呤化合物的脱氨酶,包括 2-氨基-6-甲氧基嘌呤。 该过程对于核苷和碱基类似物制备性化学酶转化为各种衍生物至关重要 .
分析应用:质量控制
6-O-甲基鸟嘌呤,2-氨基-6-甲氧基嘌呤的衍生物,用于分析应用,例如药物释放测试、定性和定量分析方法开发以及食品和饮料行业中的质量控制测试 .
酶抑制研究:DNA 聚合酶
研究表明,线粒体 DNA 聚合酶对 ara-GTP 的抑制最不敏感,ara-GTP 是 2-氨基-6-甲氧基嘌呤阿拉伯糖苷的代谢产物。 这一发现对于理解该化合物在细胞过程中的选择性作用具有重要意义 .
选择性细胞毒性:T 细胞与 B 细胞
2-氨基-6-甲氧基嘌呤阿拉伯糖苷对转化的 T 细胞比对 B 细胞表现出选择性细胞毒性。 这种选择性有利于靶向癌症治疗,最大程度地减少对健康细胞的影响 .
药代动力学:前药转化
2-氨基-6-甲氧基嘌呤阿拉伯糖苷的药代动力学涉及其在体内的快速转化为 ara-G,半衰期约为 2 小时。 了解这种转化对于优化治疗应用中的剂量和给药方案至关重要 .
单核细胞系生长抑制
该化合物也已对其抑制单核细胞系生长的能力进行过测试,在三个测试的细胞系中,在两个细胞系中表现出有效性。 这表明它有可能应用于治疗涉及单核细胞的疾病
作用机制
Target of Action
The primary target of 2-Amino-6-methoxypurine, also known as 506U, is the T-cell lines and freshly isolated human T-leukemic cells . This compound is particularly effective against these cells, making it a potential agent for T-cell malignancies .
Mode of Action
2-Amino-6-methoxypurine is a water-soluble prodrug that is converted to guanine arabinoside (ara-G) by adenosine deaminase . This interaction with its targets results in the inhibition of mitochondrial DNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of T-cells. The compound is selective for transformed T over B cells and also inhibits growth in two of three monocytic lines tested .
Pharmacokinetics
When administered intravenously to cynomolgus monkeys, 506U is rapidly converted to ara-G; the ara-G has a half-life of approximately 2 hours . This suggests that the compound has good bioavailability and can be effectively used in the treatment of T-cell malignancies.
Result of Action
The action of 2-Amino-6-methoxypurine results in a dose-dependent efficacy against human T-cell tumors in immunodeficient mice . This indicates that the compound has a significant impact on the molecular and cellular levels, effectively inhibiting the growth of T-cell lines and freshly isolated human T-leukemic cells .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Amino-6-methoxypurine is a water-soluble prodrug that is converted to guanine arabinoside (ara-G) by adenosine deaminase . It is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase, but it is phosphorylated by mitochondrial deoxyguanosine kinase .
Cellular Effects
In cellular studies, 2-Amino-6-methoxypurine has been shown to be selective for transformed T cells over B cells and also inhibited growth in two of three monocytic lines tested . This suggests that 2-Amino-6-methoxypurine may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Amino-6-methoxypurine involves its conversion to ara-G by adenosine deaminase, followed by phosphorylation by mitochondrial deoxyguanosine kinase . This process may lead to changes in gene expression and enzyme activation or inhibition, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Amino-6-methoxypurine has been shown to have in vivo dose-dependent efficacy against human T-cell tumors in immunodeficient mice
Dosage Effects in Animal Models
The effects of 2-Amino-6-methoxypurine in animal models vary with different dosages
Metabolic Pathways
The metabolic pathways of 2-Amino-6-methoxypurine involve its conversion to ara-G by adenosine deaminase, followed by phosphorylation by mitochondrial deoxyguanosine kinase . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is a water-soluble prodrug , which may influence its localization or accumulation within cells.
属性
IUPAC Name |
6-methoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049405 | |
| Record name | O6-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20535-83-5 | |
| Record name | O6-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20535-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(6)-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methoxypurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O6-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Purin-2-amine, 6-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B710FV2AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)










![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
